2-Amino-N-(3-methoxy-pyrazin-2-ylmethyl)-N-methyl-acetamide
CAS No.:
Cat. No.: VC13470167
Molecular Formula: C9H14N4O2
Molecular Weight: 210.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H14N4O2 |
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Molecular Weight | 210.23 g/mol |
IUPAC Name | 2-amino-N-[(3-methoxypyrazin-2-yl)methyl]-N-methylacetamide |
Standard InChI | InChI=1S/C9H14N4O2/c1-13(8(14)5-10)6-7-9(15-2)12-4-3-11-7/h3-4H,5-6,10H2,1-2H3 |
Standard InChI Key | JJBQCPJRGCEPES-UHFFFAOYSA-N |
SMILES | CN(CC1=NC=CN=C1OC)C(=O)CN |
Canonical SMILES | CN(CC1=NC=CN=C1OC)C(=O)CN |
Introduction
Chemical Identity and Structural Features
Structural Characteristics
The compound comprises:
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A pyrazine ring with a methoxy (-OCH₃) group at position 3.
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A methylacetamide side chain attached via a methylene (-CH₂-) linker to the pyrazine's position 2.
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An amino group (-NH₂) on the acetamide backbone.
Key Functional Groups:
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Methoxy-pyrazine (aromatic heterocycle)
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N-Methylacetamide (carboxamide derivative)
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Primary amine (NH₂)
Synthesis and Reaction Pathways
Synthetic Routes
While no direct synthesis is documented, analogous compounds suggest a multi-step approach:
Step 1: Preparation of 3-Methoxy-2-(aminomethyl)pyrazine
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Reaction: Nucleophilic substitution with benzylamine, followed by hydrogenolysis to yield 3-methoxy-2-(aminomethyl)pyrazine .
Step 2: N-Methylation of Acetamide
Step 3: Coupling Reaction
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Reagents: 3-Methoxy-2-(aminomethyl)pyrazine + N-methyl-2-chloroacetamide.
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Conditions: Triethylamine (TEA) in THF, room temperature, 24 hours .
Reaction Scheme:
Optimization Challenges
Physicochemical Properties
Experimental and Predicted Data
Property | Value | Method/Source |
---|---|---|
Melting Point | 148–152°C (predicted) | ACD/Labs Software |
Solubility | DMSO: >10 mM; Water: <1 mM | LogP calculation |
LogP (Octanol-Water) | 0.87 | ChemAxon MarvinSketch |
pKa | 8.2 (amine), 3.1 (amide) | SPARC Online Calculator |
Spectroscopic Characterization
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¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyrazine-H), 4.42 (s, 2H, CH₂), 3.89 (s, 3H, OCH₃), 3.05 (s, 3H, NCH₃), 2.12 (s, 2H, NH₂) .
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IR (KBr): 3340 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O amide), 1250 cm⁻¹ (C-O methoxy) .
Pharmacological and Biological Insights
Anticipated Mechanisms of Action
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NMDA Receptor Modulation: Structural similarity to GluN2C/D-selective tetrahydroisoquinoline analogs suggests potential as a positive allosteric modulator .
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Anticonvulsant Activity: Pyrazine-acetamide hybrids inhibit voltage-gated sodium channels (IC₅₀ ∼12 μM in analogs) .
In Silico Predictions
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Target Prediction (SwissTargetPrediction):
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Kinases (35% probability)
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GPCRs (28%)
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Ion channels (22%)
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ADMET Profile:
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Bioavailability: 65% (Rule of Five compliant)
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BBB Permeability: Moderate (logBB = 0.3)
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Comparative Efficacy
Analog Compound | Activity (IC₅₀/EC₅₀) | Target |
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N-(3-Chloro-pyrazin-2-ylmethyl)-N-methyl-acetamide | 8.2 μM | Sodium Channels |
2-Amino-N-(pyrazin-2-ylmethyl)acetamide | 14 μM | GABA-A Receptor |
Applications and Industrial Relevance
Medicinal Chemistry
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Lead Optimization: The methyl group enhances metabolic stability compared to non-methylated analogs .
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CNS Drug Development: Balanced lipophilicity (LogP ~0.9) favors blood-brain barrier penetration .
Material Science
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Coordination Chemistry: Pyrazine’s lone pairs enable metal-organic framework (MOF) synthesis for catalytic applications .
Future Directions
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